molecular formula C8H11NO2S B8576711 Methyl 2-methyl-5-thiazolepropanoate

Methyl 2-methyl-5-thiazolepropanoate

Cat. No. B8576711
M. Wt: 185.25 g/mol
InChI Key: MKHADDBVHPNTJR-UHFFFAOYSA-N
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Patent
US04172137

Procedure details

A mixture of 31.7 g of the product of Step B, 3.2 ml of concentrated sulfuric acid and 300 ml of methanol was refluxed for 16 hours and was evaporated to dryness under reduced pressure. The residue was taken up in 100 ml of water and concentrated ammonium hydroxide was added thereto to adjust the pH to 12-13. The mixture was extracted with methylene chloride and the extracts were dried over magnesium sulfate and evaporated to dryness under reduced pressure to obtain 35 g of raw methyl 2-methyl-5-thiazole-propanoate. Reaction with hydrochloric acid resulted in the hydrochloride melting at 115° C.
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][C:9]([OH:11])=[O:10])=[CH:5][N:6]=1.S(=O)(=O)(O)O.[CH3:17]O>>[CH3:1][C:2]1[S:3][C:4]([CH2:7][CH2:8][C:9]([O:11][CH3:17])=[O:10])=[CH:5][N:6]=1

Inputs

Step One
Name
Quantity
31.7 g
Type
reactant
Smiles
CC=1SC(=CN1)CCC(=O)O
Name
Quantity
3.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was evaporated to dryness under reduced pressure
ADDITION
Type
ADDITION
Details
concentrated ammonium hydroxide was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC=1SC(=CN1)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 35 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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